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[(Z)-1,3-diphenylprop-1-en-2-yl]benzene

Cat. No.: B14176965
CAS No.: 24423-97-0
M. Wt: 270.4 g/mol
InChI Key: MPGSUCSBAFDCBN-PGMHBOJBSA-N
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Description

Contextualization within the Field of Unsaturated Organic Compounds

Unsaturated organic compounds are a fundamental class of molecules in chemistry, characterized by the presence of one or more carbon-carbon double or triple bonds. As hydrocarbons containing at least one double bond, alkenes represent a significant subgroup of these compounds. The double bond, consisting of a strong sigma (σ) bond and a weaker pi (π) bond, imparts distinct chemical reactivity and structural features not found in their saturated counterparts (alkanes). The planar geometry around the C=C bond restricts rotation, leading to the possibility of stereoisomerism.

Within this broad field, triarylalkene systems are a specialized class of unsaturated compounds where three aromatic rings (aryl groups) are attached to the alkene framework. The presence of multiple aryl groups in conjugation with the double bond creates an extended π-electron system. This electronic structure is responsible for the unique photophysical and material properties exhibited by these molecules, making them a subject of substantial academic and industrial research.

Structural Classification and Nomenclature Considerations of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene

The chemical compound this compound is a triaryl-substituted propene. Its structure consists of a three-carbon propene backbone with phenyl groups attached to each carbon atom. The formal IUPAC name designates a benzene (B151609) ring as the parent molecule, substituted with a complex group at one position. However, a more common and structurally illustrative name is (Z)-1,2,3-triphenylprop-1-ene .

The nomenclature can be deconstructed as follows:

prop-1-ene (B156429) : Indicates a three-carbon chain with a double bond between carbon 1 and carbon 2.

1,2,3-triphenyl : Specifies that a phenyl group is attached to each of the three carbons of the propene chain.

(Z) : This prefix denotes the stereochemistry, or spatial arrangement, of the substituents around the double bond. According to the Cahn-Ingold-Prelog (CIP) priority rules, the higher-priority groups attached to each carbon of the double bond are on the same side (Zusammen, German for "together"). At carbon 1, the phenyl group has higher priority than the hydrogen atom. At carbon 2, the directly attached phenyl group has higher priority than the benzyl (B1604629) group (-CH2-Ph). As both high-priority phenyl groups are on the same side of the double bond axis, the isomer is designated (Z).

Table 1: Chemical Identity of this compound This interactive table summarizes the key identifiers for the compound.

Identifier Value
Systematic Name This compound
Common Name (Z)-1,2,3-triphenylprop-1-ene
Molecular Formula C₂₁H₁₈
Molecular Weight 270.37 g/mol

| Class | Triarylalkene; Unsaturated Hydrocarbon |

Relationship and Structural Analogy to Triphenylethylene (B188826) (TPE) Derivatives

This compound shares a close structural relationship with the well-studied class of triphenylethylene (TPE) derivatives. nih.govnih.gov TPE is a prototypical triarylalkene with the chemical structure (C₆H₅)₂C=CH(C₆H₅). The core of TPE is a two-carbon ethylene (B1197577) backbone.

The subject compound can be viewed as an analogue of TPE where the alkene core has been extended from ethylene to propene. Specifically, it can be conceptually derived from a TPE framework by the insertion of a methylene (B1212753) (-CH₂) bridge between one of the phenyl groups and the alkene carbon.

Triphenylethylene (TPE) Structure : (Ph)₂C=C(H)Ph

This compound Structure : (Ph)(H)C=C(Ph)(CH₂Ph)

This seemingly minor modification—extending the backbone by one carbon—distinguishes this compound from classical TPE derivatives. This structural change alters the steric crowding around the double bond and modifies the electronic properties of the molecule, which can influence its physical and chemical behavior, including its emission properties and molecular conformation.

Overview of Principal Academic Research Themes for Triphenylalkene Analogues

The broader class of triphenylalkene analogues, including derivatives of both triphenylethylene and triphenylpropene, is the focus of several prominent research themes, primarily driven by their unique optical properties.

A central research area is Aggregation-Induced Emission (AIE) . researchgate.netust.hk First conceptualized in 2001, AIE is a photophysical phenomenon where non-luminescent molecules are induced to emit light intensely upon aggregation or in the solid state. ust.hkpreprints.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional dyes. The mechanism is often attributed to the restriction of intramolecular motion (RIM). ust.hk In dilute solutions, the phenyl rings of TPE-like molecules can rotate freely, providing a non-radiative pathway for the decay of the excited state. When the molecules aggregate, this intramolecular rotation is physically hindered, which closes the non-radiative channel and forces the molecule to release its energy as light, leading to strong fluorescence. ust.hkrsc.org

This AIE characteristic makes triphenylalkene analogues highly valuable in materials science and biotechnology . Key applications include:

Organic Light-Emitting Diodes (OLEDs) : The high solid-state emission efficiency of AIE-active materials (AIEgens) makes them excellent candidates for the emissive layer in OLEDs. ust.hk

Fluorescent Probes and Sensors : The "turn-on" nature of AIE fluorescence is ideal for developing sensors that detect specific analytes. An analyte that induces aggregation of the AIEgen will cause a dramatic increase in fluorescence, providing a clear signal. nih.gov

Bio-imaging : AIEgens are used as fluorescent labels for imaging cells and tissues, as they can remain non-emissive until they bind to or accumulate in specific cellular structures, thereby reducing background noise and improving image contrast. ust.hk

Additionally, the triphenylethylene scaffold is a recognized pharmacophore in medicinal chemistry . It forms the core of selective estrogen receptor modulators (SERMs) like tamoxifen (B1202). nih.govnih.gov Research in this area focuses on synthesizing new derivatives and studying their structure-activity relationships for various therapeutic targets.

Table 2: Principal Research Themes for Triphenylalkene Analogues This interactive table provides an overview of key research areas and their significance.

Research Theme Description Significance & Applications
Aggregation-Induced Emission (AIE) Molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state due to the restriction of intramolecular motion. ust.hknih.govmdpi.com Overcomes the common problem of aggregation-caused quenching in traditional dyes.
Materials Science Development of novel materials based on the unique photophysical properties of triphenylalkene systems. Fabrication of efficient Organic Light-Emitting Diodes (OLEDs), development of solid-state lighting. ust.hk
Chemosensors & Biosensors Utilization of the "turn-on" fluorescence upon aggregation to detect chemical or biological molecules. High-sensitivity detection of ions, explosives, proteins, and other analytes; cellular imaging and diagnostics. nih.gov

| Medicinal Chemistry | The triphenylethylene core is used as a scaffold for designing and synthesizing biologically active molecules. nih.govnih.gov | Development of pharmaceuticals, including selective estrogen receptor modulators (SERMs). nih.govnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18 B14176965 [(Z)-1,3-diphenylprop-1-en-2-yl]benzene CAS No. 24423-97-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24423-97-0

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

[(Z)-1,3-diphenylprop-1-en-2-yl]benzene

InChI

InChI=1S/C21H18/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-16H,17H2/b21-16-

InChI Key

MPGSUCSBAFDCBN-PGMHBOJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Z 1,3 Diphenylprop 1 En 2 Yl Benzene and Its Derivatives

Established Synthetic Pathways for Triarylalkenes

The construction of the triarylalkene scaffold can be achieved through several established synthetic methodologies, with McMurry coupling and various condensation reactions being prominent examples.

McMurry Coupling Reactions and Their Variants

The McMurry reaction is a powerful tool for the synthesis of alkenes via the reductive coupling of two carbonyl compounds, typically aldehydes or ketones, using a low-valent titanium reagent. This method is particularly effective for the synthesis of sterically hindered and highly substituted alkenes like tri- and tetra-arylethylenes. The reaction generally proceeds in two main steps: the formation of a pinacolate (1,2-diolate) complex, followed by the deoxygenation of this intermediate to yield the alkene.

The low-valent titanium species required for the coupling is typically generated in situ by the reduction of titanium chlorides, such as TiCl₃ or TiCl₄, with a variety of reducing agents. Common systems include TiCl₃/LiAlH₄, TiCl₃/K, TiCl₄/Zn, and TiCl₃(DME)₁.₅/Zn-Cu. The choice of the specific McMurry system can influence the reaction's efficiency and stereoselectivity. For instance, the cross-McMurry reaction between two different ketones can be employed to synthesize unsymmetrical triarylalkenes. However, a statistical mixture of products, including homocoupling products, can be a significant drawback.

McMurry Reagent System Precursors Key Features
TiCl₃/LiAlH₄Ketones, AldehydesOriginal McMurry conditions, effective for symmetrical alkenes.
TiCl₄/ZnKetones, AldehydesA common and practical variant.
TiCl₃(DME)₁.₅/Zn-CuKetones, AldehydesOptimized for milder reaction conditions.

This table summarizes common McMurry reagent systems used in the synthesis of triarylalkenes.

Condensation Reactions in Triarylalkene Synthesis

Condensation reactions provide an alternative and versatile approach to triarylalkenes. These reactions typically involve the formation of a carbon-carbon double bond through the reaction of a carbonyl compound with a suitable nucleophile, followed by dehydration.

A classic example is the aldol (B89426) condensation, where an enolate reacts with a carbonyl compound. For the synthesis of triarylalkenes, a directed aldol condensation between a diaryl ketone and an appropriate aryl aldehyde, followed by dehydration, can be envisioned.

Another powerful condensation method is the Wittig reaction, which involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. youtube.comchemistrysteps.com This method is highly versatile and allows for the specific placement of the double bond. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound lacking an α-hydrogen, is also a viable route. For instance, the condensation of a 1-aryl-2-phenylethanone with a benzaldehyde (B42025) derivative in the presence of a base can yield a triarylpropenone, which can be further modified to the desired triarylalkene.

Strategies for Stereoselective Synthesis of (Z)-Isomers

Achieving stereocontrol to selectively synthesize the (Z)-isomer of triarylalkenes like [(Z)-1,3-diphenylprop-1-en-2-yl]benzene is crucial, as the geometric isomers can exhibit different biological activities and physical properties.

The Wittig reaction is a cornerstone for stereoselective alkene synthesis. The use of non-stabilized ylides in the Wittig reaction generally favors the formation of (Z)-alkenes. masterorganicchemistry.com These ylides are typically prepared from primary alkyl halides and triphenylphosphine, followed by deprotonation with a strong base like n-butyllithium. The reaction proceeds via a kinetically controlled pathway involving a betaine (B1666868) intermediate that rapidly collapses to form the cis-oxaphosphetane, leading to the (Z)-alkene.

The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of alkenes. Recent developments have shown that the reaction of specific sulfones with unsymmetrical ketones can lead to high (Z)-selectivity in the formation of trisubstituted alkenes. masterorganicchemistry.comorganic-chemistry.org For example, 1-methyl-1H-tetrazol-5-yl alkyl sulfones have been shown to react with various ketones in the presence of a base like LiHMDS at low temperatures to give (Z)-alkenes with high stereoselectivity. masterorganicchemistry.comorganic-chemistry.org

Method Key Reagents General (Z)-Selectivity Notes
Wittig ReactionNon-stabilized phosphorus ylideHighKinetically controlled reaction.
Julia-Kocienski OlefinationSpecific sulfones (e.g., 1-methyl-1H-tetrazol-5-yl alkyl sulfones)HighReaction with unsymmetrical ketones.

This table compares key methods for the stereoselective synthesis of (Z)-triarylalkenes.

Introduction of Diverse Substituents onto the this compound Core Structure

The functionalization of the triarylalkene core is essential for modulating its properties. This can be achieved through various regioselective techniques and by introducing flexible side chains like ethers and esters.

Regioselective Functionalization Techniques

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. youtube.comorganic-chemistry.orgresearchgate.netorganic-synthesis.com This technique relies on the presence of a directing metalation group (DMG) on one of the aryl rings of the triarylalkene. The DMG, which is typically a heteroatom-containing functional group (e.g., methoxy (B1213986), amide, or tertiary amine), coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol.

For a triarylalkene like this compound, if one of the phenyl rings bears a suitable DMG, this methodology allows for precise modification of the aromatic core without affecting the double bond.

Synthesis of Flexible Etherified and Esterified Analogues

The introduction of ether and ester functionalities can significantly impact the solubility, bioavailability, and biological activity of triarylalkenes. These groups can be introduced either by building up the triarylalkene from already functionalized precursors or by post-synthetic modification of a pre-formed triarylalkene core.

Etherification: A common method for the synthesis of aryl ethers is the Williamson ether synthesis . youtube.commasterorganicchemistry.comquora.comwikipedia.orgyoutube.comyoutube.comcerritos.edu This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. youtube.commasterorganicchemistry.comquora.comwikipedia.orgyoutube.comyoutube.comcerritos.edu To synthesize an etherified analogue of this compound, a hydroxyl-substituted triarylalkene precursor would be required. This precursor could be synthesized using the methods described in section 2.1, starting from a hydroxylated benzophenone (B1666685) or benzaldehyde. The hydroxylated triarylalkene would then be treated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which is subsequently reacted with an alkyl halide to yield the desired ether.

Esterification: The most direct method for preparing esters from carboxylic acids is the Fischer esterification . chemistrysteps.commasterorganicchemistry.comyoutube.comorganic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol. To apply this to the triarylalkene core, a carboxyl-functionalized this compound would be necessary. This precursor could be prepared, for example, through a Wittig reaction using a carboxy-substituted phosphonium (B103445) ylide or by oxidation of a methyl-substituted triarylalkene. The resulting carboxylic acid derivative could then be esterified by reacting it with an appropriate alcohol in the presence of a strong acid catalyst like sulfuric acid.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an alcohol.

Functional Group Synthetic Method Required Precursor on Triarylalkene Core Key Reagents
EtherWilliamson Ether SynthesisHydroxyl groupBase (e.g., NaH, K₂CO₃), Alkyl halide
EsterFischer EsterificationCarboxylic acid groupAlcohol, Acid catalyst (e.g., H₂SO₄)
EsterAcyl Chloride RouteCarboxylic acid groupThionyl chloride (SOCl₂), then Alcohol

This table outlines the primary methods for introducing ether and ester functionalities onto a triarylalkene core.

Catalytic Approaches in this compound Derivative Synthesis

The construction of the trisubstituted alkene core of this compound and its derivatives is efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high degrees of regio- and stereoselectivity, which are crucial for obtaining the desired (Z)-isomer. Prominent among these are the Heck and Suzuki-Miyaura coupling reactions.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For the synthesis of a triarylethene, this could involve the reaction of a diaryl-substituted alkene with an aryl halide. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orgyoutube.com The choice of catalyst, ligands, base, and solvent is critical to control the stereochemical outcome.

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, reacting an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.net A potential strategy for synthesizing triarylethenes involves a sequential, stereoselective disubstitution of a 1,1-dihaloalkene. rsc.org More advanced methods include the palladium-catalyzed syn-diarylation of arylethynyl N-methyliminodiacetyl (MIDA) boronates. The resulting triarylalkenyl MIDA boronate can then undergo a subsequent stereospecific Suzuki-Miyaura coupling to yield a tetraarylethene or a base-promoted protodeborylation to furnish a triarylethene with high stereochemical fidelity. researchgate.netresearchgate.net

A representative synthesis of a triarylethene derivative using a Suzuki-Miyaura coupling approach is detailed in the table below. While this example does not produce this compound itself, it illustrates the typical conditions employed for such transformations.

Starting MaterialsCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
(Z)-β-bromo-1-propenyl(pinacol)borane, Organozinc bromidePdCl₂(dppf)Not specifiedTHFRoom Temp.2~75 researchgate.net
2-Iodoaniline derivatives, Estragole/EugenolPd(OAc)₂TriethylamineDMF1203-636-91 nih.gov
Diarylmethyl 2,3,4,5,6-pentafluorobenzoates, Aryl boronic acids(η³-1-tBu-indenyl)Pd(IPr)ClK₂CO₃Toluene/EthanolNot specifiedNot specifiedVariable nih.gov

Purification and Characterization Techniques in Synthetic Organic Chemistry

Following the synthesis, a crucial step is the purification of the crude reaction mixture to isolate the desired product from unreacted starting materials, catalysts, and byproducts. For nonpolar, aromatic compounds like this compound, flash column chromatography is a highly effective and widely used technique. rochester.edurochester.edu

This method relies on the differential adsorption of the components of a mixture onto a solid stationary phase (typically silica (B1680970) gel) as a liquid mobile phase (eluent) is passed through it. researchgate.net The choice of eluent, usually a mixture of a nonpolar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane), is critical for achieving good separation. rochester.edu The polarity of the solvent system is optimized using thin-layer chromatography (TLC) to ensure the target compound has an appropriate retention factor (Rf), typically between 0.25 and 0.35, for efficient separation. chemistryviews.org The fractions collected from the column are then analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated.

Once purified, the identity and structure of the compound are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are arguably the most powerful tools for the structural elucidation of organic molecules. uobasrah.edu.iqresearchgate.net

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings, and signals for the vinylic and allylic protons, with their specific chemical shifts and coupling constants providing insight into the (Z)-stereochemistry.

¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule. The spectrum would show several signals in the aromatic region (δ ~120-150 ppm) for the phenyl carbons and distinct signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbon of the methylene (B1212753) group. mdpi.com

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the compound's identity.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the alkene, as well as C=C stretching vibrations for both the aromatic rings and the double bond.

Together, these purification and characterization methods provide a robust workflow to ensure the successful synthesis, isolation, and verification of this compound and its derivatives.

Molecular Design and Structure Activity/property Relationships in Z 1,3 Diphenylprop 1 En 2 Yl Benzene Analogues

Impact of (Z)-Stereochemistry on Molecular Conformation and Intermolecular Interactions

The stereochemistry of the double bond in triphenylethylene (B188826) analogues is a critical determinant of their biological activity. The (Z)-configuration, where the higher priority substituents are on the same side of the double bond, dictates a specific three-dimensional conformation that influences how the molecule interacts with its biological targets. windows.net For instance, in the context of selective estrogen receptor modulators (SERMs), the (Z)-isomer is often associated with antagonistic (anti-estrogenic) activity, while the (E)-isomer can exhibit agonistic (estrogenic) effects.

The (Z)-stereochemistry forces the three phenyl rings into a non-planar arrangement. This propeller-like conformation is crucial for fitting into the ligand-binding pockets of receptors such as the estrogen receptor (ER). The specific orientation of the phenyl rings and any appended side chains allows for key intermolecular interactions, such as hydrophobic interactions and hydrogen bonding, with amino acid residues in the binding site. For example, the active metabolite of Tamoxifen (B1202), 4-hydroxytamoxifen (B85900) (4-OH-TAM), adopts an antagonistic conformation within the ER ligand-binding domain, where its bulky side chain physically prevents the receptor from adopting an active conformation. nih.gov

Systematic Investigations of Substituent Effects on Functional Properties

Systematic modifications of the triphenylethylene scaffold have provided deep insights into the structure-activity relationships (SAR) governing the functional properties of these compounds.

Substituents on the phenyl rings of triphenylethylene analogues can dramatically alter their biological activities. The electronic nature and position of these substituents are key factors. For example, a methoxy (B1213986) group on one of the phenyl rings can enhance estrogenicity, while a mild electron-withdrawing group like chlorine can be detrimental to this activity. acs.org In some instances, the introduction of a fluorine atom can increase lipophilicity, potentially improving cellular uptake and biological activity. mdpi.com

The position of the substituent is also critical. A chloro substituent at the para position of a specific phenyl ring has been shown to block hydroxylation by cytochrome P450 enzymes, which can influence the compound's metabolism and functional activity. acs.orgacs.org

The following table summarizes the effects of different phenyl ring substituents on the biological activity of triphenylethylene analogues:

SubstituentPositionEffect on Biological Activity
Methoxy (-OCH3)paraCan enhance estrogenic activity. acs.orgmdpi.com
Chlorine (-Cl)paraMay abolish estrogenic activity. acs.org Can block metabolic hydroxylation. acs.orgacs.org
Fluorine (-F)metaIntroduction alongside a methoxy group can lower anti-proliferative activity. mdpi.com

The presence, nature, and conformation of side chains attached to the triphenylethylene core are crucial for molecular action, particularly for SERMs. A basic aminoalkoxy side chain is a common feature in many triphenylethylene-based SERMs and is a major determinant of their antagonistic activity. nih.gov The length and basicity of this side chain can be manipulated to modulate the estrogenic/antiestrogenic properties of the analogues. acs.org

The rigidity of the molecular scaffold also plays a significant role. In many cases, a rigid structure is essential for potent biological activity. Flexible analogues have been shown to be nearly inactive in some cell lines, confirming the importance of rigidity for the cytotoxic effects of certain phenolic derivatives. acs.org This suggests that a well-defined conformation is necessary for optimal interaction with the target.

Side Chain/Scaffold FeatureImpact on Molecular Action
Basic aminoalkoxy side chainA key determinant of antagonistic activity in SERMs. nih.gov
Flexible molecular skeletonOften leads to a decrease or loss of agonistic activity. acs.org
Rigid molecular skeletonGenerally associated with higher biological activity. acs.org

The interplay between substituents on different phenyl rings can also lead to synergistic or antagonistic effects. For example, the presence of a p-methoxy group on one ring can have a positive effect on agonistic activity, while a p-chloro substitution on another ring can have a negative effect. acs.org

Theoretical and Computational Approaches in Structure-Function Correlation

Computational methods are invaluable tools for understanding the structure-function relationships of triphenylethylene analogues and for the rational design of new compounds with desired properties.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a biological response. profacgen.com This approach is widely used in drug discovery to screen large compound libraries for potential hits and to guide the optimization of lead compounds. dovepress.com

For triphenylethylene analogues, pharmacophore models can be developed based on the structures of known active compounds (ligand-based) or from the three-dimensional structure of the biological target, such as the estrogen receptor (structure-based). profacgen.com These models can help to predict the biological activity of novel analogues and to understand the key molecular features that govern their potency and selectivity. For example, a pharmacophore model for a cyclooxygenase (COX) inhibitor might include features for a sulfonamide or an azido (B1232118) group that are known to interact with the COX-2 active site. nih.govresearchgate.net

Application of Electrotopological State Atom (E-state) Indices

The Electrotopological State (E-state) index is a powerful tool in quantitative structure-activity relationship (QSAR) studies, offering a way to describe the electronic and topological environment of each atom within a molecule. nih.govnih.gov This index combines information about the intrinsic electronic state of an atom with the influence of all other atoms in the molecule, providing a numerical value that represents the atom's potential for intermolecular interactions. researchgate.net In the context of designing analogues of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene, which belongs to the class of triarylethylenes, E-state indices are instrumental in elucidating the structural features crucial for their biological activity, particularly their binding affinity to the estrogen receptor (ER). nih.gov

Research into the structure-activity relationships of non-steroidal estrogen analogues, such as triphenylacrylonitriles—which share a similar triphenylethylene core with this compound—has demonstrated the efficacy of E-state indices in developing predictive QSAR models. nih.govresearchgate.net A key study in this area explored the pharmacophore for estrogen receptor binding affinity using E-state indices of the constituent atoms. nih.gov The analysis successfully generated a statistically significant model that could define the electronic and topological states of various atoms within the molecules. nih.gov

The investigation highlighted that specific atomic and substituent features have a pronounced influence on the binding affinity to the estrogen receptor. The QSAR model revealed that electrophilic substitutions on the phenyl rings attached to the ethylenic core are significant. nih.gov Specifically, substitutions at positions analogous to C6 and C18 in the studied triphenylacrylonitrile (B1210191) series, corresponding to the two phenyl rings on one carbon of the double bond, were found to be important. nih.gov

Furthermore, the presence of a hydroxyl group on the third phenyl ring (analogous to the benzene (B151609) ring at the 2-position of the prop-1-ene (B156429) chain in the target compound) was identified as a key factor. nih.gov The number of non-hydrogen terminal atoms in the molecule also contributed to the binding affinity. nih.gov These findings underscore the ability of E-state indices to pinpoint specific molecular fragments and electronic characteristics that govern the interaction between these ligands and the estrogen receptor.

The table below presents data from a QSAR study on a series of triphenylacrylonitrile analogues, which serves as a model for understanding the structure-activity relationships in this compound analogues. The study demonstrates the correlation between the chemical substitutions and the observed estrogen receptor binding affinity.

Table 1: QSAR Data for Triphenylacrylonitrile Analogues

Compound No. Substituent X Substituent Y Substituent Z Observed Log RBA¹ Calculated Log RBA
1 H H H -1.046 -0.928
2 H H Cl -0.745 -0.668
3 H H Br -0.523 -0.587
4 H H OH 0.519 -0.280
5 H OH H -0.222 -0.218
6 H OH Cl 0.201 0.042
7 H OH Br 0.243 0.123
8 H OH OH 1.255 0.432
9 OH H H -0.602 -0.640
10 OH H Cl -0.174 -0.380
11 OH H Br -0.161 -0.299
12 OH H OH 0.699 -0.002
13 OH OH H 0.301 0.070
14 OH OH Cl 0.580 0.330
15 OH OH Br 0.643 0.411

¹Relative Binding Affinity to Estrogen Receptor. Data extracted from a study on triphenylacrylonitriles, which are structurally analogous to this compound. researchgate.net

The successful application of E-state indices in these QSAR studies provides a robust framework for the rational design of novel this compound analogues with potentially enhanced or modulated estrogen receptor binding affinity. By calculating the E-state indices for proposed new structures, it is possible to predict their biological activity before undertaking their chemical synthesis, thereby streamlining the drug discovery process.

Biological and Biomedical Research on Z 1,3 Diphenylprop 1 En 2 Yl Benzene Analogues

Molecular Mechanisms of Action in Cellular and Subcellular Systems

The biological activities of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene analogues are mediated through a variety of molecular pathways, extending beyond simple interaction with estrogen receptors.

Analogues of this compound, as triphenylethylene (B188826) derivatives, are recognized for their ability to bind to estrogen receptors (ERα and ERβ) and function as SERMs. mdpi.comacs.org This means they can act as either estrogen receptor agonists or antagonists depending on the specific tissue, a characteristic that is central to their therapeutic potential. mdpi.com The goal in designing new SERMs is to achieve a profile that is anti-estrogenic in breast and uterine tissues, while being estrogenic in bone and the cardiovascular system. nih.govscienceopen.com

The binding affinity and subsequent activity of these analogues are highly dependent on their molecular structure. For instance, modifications to the different phenyl rings of the triphenylethylene scaffold can significantly alter their estrogenic or anti-estrogenic properties. mdpi.com Studies on various triphenylethylene bisphenol analogues have demonstrated that the introduction of specific functional groups can lead to compounds with high binding affinities for both ERα and ERβ. acs.orgnih.govnih.gov For example, the presence of a hydroxyl group on one of the phenyl rings is a common feature in many active metabolites of SERMs, such as 4-hydroxytamoxifen (B85900), and contributes to high-affinity ER binding. acs.org

The interaction with the estrogen receptor is a critical determinant of the biological response. Allosteric changes in the receptor conformation upon ligand binding dictate whether the compound will act as an agonist or an antagonist. Research has shown that even subtle changes in the ligand structure can flip the functional activity from anti-estrogenic to estrogenic. nih.gov For example, some 1,1,2-triphenylethylene derivatives have been shown to be estrogenic, inducing cell growth in MCF-7 human breast cancer cells to a level comparable to that of 17β-estradiol. acs.org The orientation of the phenyl rings and the nature of the side chains play a crucial role in stabilizing either the agonist or antagonist conformation of the ER.

The relative binding affinity (RBA) for estrogen receptors is a key parameter in evaluating these compounds. One study on the triphenylethylene derivative ormeloxifene (B1196478) and its 7-hydroxy derivative found that both compounds interacted with ERα and ERβ, with a higher affinity for ERα. nih.gov The 7-hydroxy derivative showed a significantly enhanced binding affinity for both receptor subtypes. nih.gov This highlights the importance of metabolic activation in modulating the activity of these compounds.

Compound/AnalogueEstrogen Receptor Subtype(s)Binding Affinity/ActivityFunctional Outcome (SERM Activity)
Triphenylethylene bisphenol analoguesERα and ERβHigh binding affinitiesAntagonize β-estradiol activity in MCF-7 cells
OrmeloxifeneERα and ERβHigher affinity for ERα (Ki = 250 nM) than ERβ (Ki = 750 nM)Estrogenic response at the transcription level
7-hydroxy ormeloxifeneERα and ERβEnhanced binding affinity for both ERs compared to parent compoundPotent antiestrogen (B12405530) at ERα at the transcription level
1,1,2-Triphenylethylene derivativesERαIncreased ERE activityEstrogenic, inducing cell growth comparable to 17β-estradiol

While the interaction with estrogen receptors is a primary mechanism of action for many triphenylethylene analogues, a growing body of evidence indicates that these compounds can also exert their effects through pathways independent of the estrogen receptor. nih.gov

Triphenylethylene compounds have been identified as inhibitors of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways that regulate cell growth and differentiation. nih.govnih.gov This inhibition appears to be a mechanism of action independent of the estrogen receptor. Studies have shown that compounds like tamoxifen (B1202) and its metabolites can inhibit the Ca2+- and phospholipid-dependent activity of PKC. nih.gov The inhibitory mechanism is thought to involve the interaction of these compounds with phospholipids, which are essential for PKC activation. nih.gov

Further research has revealed that triphenylethylenes can also directly interact with the catalytic domain of PKC, specifically at the ATP-binding site, acting as competitive inhibitors with respect to MgATP. nih.gov This direct interaction provides a rationale for the development of more specific PKC inhibitors based on the triphenylethylene scaffold. The inhibition of PKC by these compounds correlates with their growth-inhibitory effects on cancer cells, suggesting that this pathway is a significant contributor to their anticancer activity. nih.gov For instance, N-desmethyltamoxifen and 4-hydroxytamoxifen, which are more potent inhibitors of PKC than tamoxifen, also show greater potency in inhibiting the growth of certain cancer cell lines. nih.gov

The metabolism of triphenylethylene SERMs by cytochrome P450 enzymes, particularly CYP2D6, is a critical factor influencing their efficacy. Tamoxifen, for example, is a prodrug that is metabolized by CYP2D6 to its more active metabolites, 4-hydroxytamoxifen and endoxifen. mdpi.comnih.gov Genetic polymorphisms in the CYP2D6 gene can lead to significant variations in the plasma concentrations of these active metabolites, resulting in different clinical outcomes among patients. mdpi.comnih.gov

To address this issue, a key strategy in the development of new triphenylethylene analogues is to design compounds that can bypass the need for metabolic activation by CYP2D6. One approach involves introducing chemical modifications that block the site of hydroxylation by CYP2D6. For example, introducing a chloro substituent at the para position of a specific phenyl ring in tamoxifen analogues has been shown to block this metabolic pathway. figshare.comacs.org This strategy aims to create compounds that are inherently active or are activated by other, less polymorphic CYP enzymes, thereby ensuring a more consistent therapeutic effect across different patient populations. nih.gov Novel tamoxifen analogues designed with altered activation pathways have demonstrated potent antiproliferative activity, in some cases far exceeding that of tamoxifen itself. nih.gov

In addition to the estrogen receptor, another high-affinity binding site for triphenylethylene antiestrogens, known as the microsomal antiestrogen-binding site (AEBS), has been identified. nih.govnih.gov The AEBS is distinct from the estrogen receptor and is associated with the endoplasmic reticulum. nih.gov The binding of ligands to the AEBS has been linked to the modulation of cholesterol metabolism and the induction of cell differentiation and growth arrest in cancer cells. nih.gov

The AEBS is a hetero-oligomeric complex consisting of 3β-hydroxysterol-Δ8-Δ7-isomerase and 3β-hydroxysterol-Δ7-reductase. nih.gov High-affinity ligands for the AEBS can inhibit these enzymes, leading to the accumulation of cholesterol precursors. nih.gov The existence of this binding site has led to the search for endogenous ligands that may naturally regulate its function. While the specific endogenous ligand for the AEBS is not yet fully characterized, its identification could provide new insights into the regulation of cell growth and offer novel targets for therapeutic intervention.

Estrogen Receptor-Independent Pathways of Action

Antiproliferative and Anticancer Activities of Analogues

A primary focus of research on this compound analogues is their potential as anticancer agents. Numerous studies have demonstrated the antiproliferative effects of various triphenylethylene derivatives against a range of human cancer cell lines. nih.govnih.gov

The antiproliferative activity of these compounds is often evaluated using in vitro assays on cancer cell lines such as the estrogen receptor-positive breast cancer cell line MCF-7. mdpi.comnih.gov The potency of these analogues is typically quantified by their GI50 value, which is the concentration required to inhibit cell growth by 50%.

Structure-activity relationship studies have been crucial in identifying the chemical features that contribute to the anticancer activity of these compounds. For example, the presence of a methoxy (B1213986) group on one of the phenyl rings has been shown to be critical for the activity of some 1,1,2-triphenylethylenes. nih.gov In a study of 28 novel tamoxifen analogues, several compounds exhibited significant growth inhibitory activity on MCF-7 cells, with some being more potent than tamoxifen itself. mdpi.com For instance, a compound with a para-methoxy substituent and a meta-fluorine substituent on one of the phenyl rings showed notable antiproliferative activity. mdpi.com

Interestingly, some triphenylethylene analogues have demonstrated antiproliferative activity in both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines, suggesting that their anticancer effects are not solely mediated by the estrogen receptor. nih.gov This further supports the involvement of ER-independent pathways, such as the inhibition of PKC.

Analogue/CompoundCancer Cell Line(s)Antiproliferative Activity (GI50/IC50)Reference
Compound 12 (a tamoxifen analogue)MCF-7GI50 = 0.6 µM mdpi.com
Compound 16 (a tamoxifen analogue)MCF-7GI50 = 2.41 µM mdpi.com
Compound 17 (a tamoxifen analogue)MCF-7GI50 = 3.34 µM mdpi.com
Compound 19 (a tamoxifen analogue)MCF-7GI50 = 3.59 µM mdpi.com
Compound 2B (a tamoxifen analogue)MCF-7, MDA-MB-231GI50 = 1.05 µM, GI50 = 1.30 µM nih.gov
1,1,2-triphenylethylene with methoxy groupHO-8910, HL-60Significantly higher than tamoxifen nih.gov
Novel tamoxifen analogue (Compound 10)MCF-7GI50 < 0.005 µM nih.gov

In Vitro Studies on Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

Analogues of this compound, which belong to the broader class of compounds with a 1,3-diphenylpropene (B1239356) scaffold, have been the subject of significant research in oncology, particularly for their potential against breast cancer. In vitro studies are fundamental in this preliminary stage of drug discovery, utilizing established cancer cell lines to determine cytotoxic and anti-proliferative effects. The most commonly used cell lines for breast cancer research are MCF-7, representing estrogen receptor (ER)-positive luminal A type breast cancer, and MDA-MB-231, a model for triple-negative breast cancer (TNBC), which is known for its aggressive nature and limited treatment options. mdpi.com

Research into synthetic derivatives has identified several compounds with notable cytotoxicity against these cell lines. For instance, studies on a series of novel 1,3-thiazole analogues demonstrated considerable anti-proliferative activity against both MCF-7 and MDA-MB-231 cells when compared to the control drug staurosporine. researchgate.net Similarly, another group of analogues, β-aryl-β-mercapto ketones featuring a 1,3-diphenylpropan-1-one structure, showed high cytotoxic activity against MCF-7 cells, in some cases exceeding that of the reference drug Tamoxifen. researchgate.net

The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher potency. A literature-based study highlighted several synthetic derivatives with significant cytotoxicity. nih.gov For example, certain chalcone (B49325) and curcuminoid derivatives have also been evaluated, showing varied efficacy against MCF-7 and MDA-MB-231 cell lines. nih.gov

The table below summarizes the cytotoxic activities of selected synthetic analogues from various studies.

Compound IDCell LineIC50 / ActivitySource
Derivative 7e MCF-73.1 ± 0.8 µg/mL nih.gov
MDA-MB-2312.5 ± 0.8 µg/mL nih.gov
Derivative 7g MCF-73.3 ± 0.1 µg/mL nih.gov
Derivative 7h MDA-MB-2312.4 ± 0.6 µg/mL nih.gov
Compound 4a MCF-7More potent than Tamoxifen at 1 µM researchgate.net
Compound 4h MCF-7More potent than Tamoxifen at 1 µM researchgate.net
(Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (DK1) MCF-733.33 ± 3.50 µM (48h) nih.gov
MDA-MB-23145.83 ± 4.66 µM (48h) nih.gov

Evaluation of Cell Growth Inhibition and Apoptosis Induction Pathways

Beyond simple cytotoxicity, understanding the mechanisms by which these compounds inhibit cancer cell growth is crucial. The primary mechanisms investigated are the induction of cell cycle arrest and apoptosis (programmed cell death). mdpi.com Apoptosis is a regulated process essential for eliminating damaged or cancerous cells and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. mdpi.commdpi.com Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of cell death. mdpi.com

Several analogues of this compound have been shown to induce apoptosis in breast cancer cells. For example, a chalcone derivative, trans-1,3-diphenyl-2,3-epoxypropan-1-one (DPEP), was found to induce apoptosis in leukemia cells by generating reactive oxygen species (ROS). nih.gov This ROS production led to the downregulation of the anti-apoptotic protein Bcl-xL, which in turn triggered the activation of caspase-3 and cleavage of poly-ADP-ribose polymerase (PARP), key events in the apoptotic cascade. nih.gov

Studies on other related structures have elucidated similar pathways in breast cancer cells. One synthetic 1,3-thiazole analogue was demonstrated to induce not only apoptosis but also necrosis in MCF-7 cells. researchgate.net Furthermore, this compound was found to cause cell cycle arrest at the G1 phase, preventing the cells from entering the DNA synthesis (S) phase and thus halting proliferation. researchgate.net In contrast, other derivatives were reported to initiate cell-cycle arrest in the S phase without necessarily inducing apoptosis. nih.gov

The induction of apoptosis is often confirmed by observing morphological changes in the cells, such as membrane blebbing, and by flow cytometry analysis showing an increase in the sub-G1 cell population, which represents cells with fragmented, apoptotic DNA. mdpi.comnih.gov The key molecular events in the apoptosis pathway investigated for these analogues include:

Regulation of Bcl-2 family proteins: A shift in the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-xL, Bcl-2) is a hallmark of the intrinsic pathway. nih.gov

Caspase Activation: The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a central feature of apoptosis. mdpi.com

PARP Cleavage: Activated caspase-3 cleaves PARP, a protein involved in DNA repair, which is a definitive marker of apoptosis. nih.gov

Compound ClassCell LineMechanism of ActionKey Molecular EventsSource
1,3-Thiazole Analogue MCF-7Apoptosis, Necrosis, Cell Cycle Arrest (G1)Not specified researchgate.net
trans-1,3-diphenyl-2,3-epoxypropan-1-one (DPEP) HL-60ROS-mediated Apoptosis↓ Bcl-xL, ↑ Caspase-3 activation, ↑ PARP cleavage nih.gov
Synthetic Derivatives 7m & 7r Breast CancerCell Cycle Arrest (S)No apoptosis observed nih.gov
Furanodienone A549 Lung CancerApoptosis, Cell Cycle Arrest (G0/G1)↑ Caspase-9, ↑ Caspase-3, ↓ Cyclin D1 mdpi.com

Antiviral Activities and Mechanisms of Action in this compound Analogues (e.g., anti-EBOV agents)

The structural scaffolds found in this compound and its analogues are also of interest in virology. The search for effective antiviral agents, particularly for emerging and highly pathogenic viruses like the Ebola virus (EBOV), has led to the screening of diverse libraries of small molecules. mdpi.com While direct studies on this compound analogues against EBOV are not extensively documented in the provided results, the mechanisms of action of other small molecule inhibitors provide a framework for how such compounds could function.

The EBOV life cycle presents several potential targets for antiviral drugs. nih.gov These include:

Viral Entry: This is a multi-step process involving the viral glycoprotein (B1211001) (GP) binding to host cell receptors, uptake into endosomes, and fusion of the viral and host membranes to release the viral genome. nih.gov Many small molecules aim to inhibit one of these steps. For instance, some compounds can block the activity of host proteases, like Cathepsin B (CatB), which are essential for processing the viral GP before fusion can occur. nih.gov Others may interfere with endosomal trafficking or the function of ion channels required for successful entry. mdpi.comnih.gov

Viral Replication and Transcription: Once inside the host cell, the viral RNA polymerase complex, consisting of several viral proteins (e.g., VP35, VP30, L protein), begins to replicate the viral genome and transcribe viral genes. mdpi.com Compounds that inhibit these proteins can halt viral propagation. For example, adenosine (B11128) nucleoside analogs like BCX4430 function by targeting the viral polymerase. nih.gov

Host-Targeting Agents: An alternative strategy is to target host cell factors that the virus relies on for its life cycle. mdpi.com This can reduce the likelihood of the virus developing drug resistance. Examples include inhibiting host enzymes like S-adenosyl-l-homocysteine (SAH) hydrolase or disrupting cellular processes like cholesterol homeostasis, which has been shown to be a mechanism for some repurposed anti-EBOV drugs. mdpi.comnih.gov

A meta-analysis of compounds identified in anti-EBOV screens revealed that many act by inducing phospholipidosis (excessive accumulation of cellular lipids) or disrupting cholesterol biosynthesis, suggesting these are common mechanisms for repurposed drugs. nih.gov Cationic amphiphilic drugs, a class that could include certain analogues of this compound depending on their substitutions, are often associated with these effects. For example, the antibiotic azithromycin (B1666446) has been investigated for anti-EBOV activity, possibly due to its ability to alter endosomal homeostasis. researchgate.net

The potential antiviral mechanisms for this class of compounds are summarized below.

Antiviral Target / MechanismDescriptionExample Inhibitors (General)Source
Viral Entry (GP/CatB) Inhibition of the viral glycoprotein or host proteases (Cathepsin B) required for GP processing and membrane fusion.Compound 2e (unspecified structure) nih.gov
Viral Entry (Endosomal Trafficking) Disruption of the normal trafficking of the virus within endosomes or interference with required ion channels.Tetrandrine, Amiodarone mdpi.comnih.gov
Viral Polymerase Inhibition of the viral RNA polymerase complex, preventing replication and transcription of the viral genome.BCX4430 (Remdesivir precursor) nih.gov
Host Cholesterol Homeostasis Disruption of cellular cholesterol synthesis or trafficking, which is essential for viral entry and budding.Statins nih.gov
Host Innate Immunity Modulation of the host's innate immune response to enhance viral clearance.Nitazoxanide mdpi.com

Advanced Functional Materials Applications of Z 1,3 Diphenylprop 1 En 2 Yl Benzene Analogues

Mechanofluorochromic (MFC) Behavior

Solid-State Fluorescence Emission Modulation under Mechanical Stimuli

Analogues of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene, such as those based on tetraphenylethylene (B103901) (TPE), exhibit significant changes in their solid-state fluorescence emission upon the application of mechanical force. This phenomenon, known as mechanochromic fluorescence or mechanofluorochromism, is a direct result of alterations in the molecular packing and intermolecular interactions within the crystalline structure.

For instance, TPE-substituted phenanthroimidazoles demonstrate pronounced reversible mechanochromic behavior. rsc.org When subjected to grinding, the crystalline powder of these materials can undergo a color change from sky-blue to yellow-green. rsc.org This observable shift in fluorescence is attributed to the transition from a crystalline state to a more amorphous state, which alters the energy levels of the molecular aggregates and, consequently, the wavelength of the emitted light. The pristine crystalline form of these materials often exhibits a specific molecular arrangement that can be disrupted by mechanical stress, leading to a bathochromic (red) or hypsochromic (blue) shift in the emission spectrum.

Similarly, phenothiazine-substituted TPE derivatives also display notable mechanochromic properties. rsc.org The introduction of different functional groups, such as formyl or cyano groups, to the phenothiazine (B1677639) moiety can influence the direction of the spectral shift. For example, a cyano-substituted derivative showed a bathochromic shift upon grinding, while formyl-substituted analogues exhibited a hypsochromic shift. acs.org This tunability highlights the potential for designing materials with specific responses to mechanical stimuli.

The following table summarizes the mechanochromic fluorescence properties of selected TPE-based analogues.

Compound TypeInitial Emission ColorEmission Color after GrindingSpectral Shift (nm)Reference
Tetraphenylethene-substituted Phenanthroimidazole (3a)Sky-BlueYellow-Green~43-98 rsc.orgskku.edu
Tetraphenylethene-substituted Phenanthroimidazole (3b)Sky-BlueYellow-Green~98 rsc.orgskku.edu
Mono-phenothiazine functionalized TPE (PTZTPE-1)BlueGreen~44 rsc.org
Tetra-phenothiazine functionalized TPE (PTZTPE-4)BlueGreen~44 rsc.org
Cyano-substituted Phenothiazine-TPE (PTZTPE-4CN)BlueGreenBathochromic acs.org
Formyl-substituted Phenothiazine-TPE (PTZTPE-1CHO)GreenBlueHypsochromic acs.org

Investigation of Reversible MFC Characteristics

A key feature of the mechanochromic fluorescence (MFC) observed in these TPE-based analogues is its reversibility. The original fluorescence properties of the ground, amorphous powder can often be restored by exposing it to solvent fumes or by thermal annealing. This process encourages the molecules to reorganize back into their initial, more stable crystalline state.

The reversibility of the MFC is a critical factor for practical applications, such as in sensors and rewritable optical media. Powder X-ray diffraction (XRD) studies have confirmed that the grinding process induces a transition from a crystalline to an amorphous phase, and fuming with a solvent like dichloromethane (B109758) can reverse this process, leading to the recovery of the original crystalline structure and its associated fluorescence. rsc.orgnih.gov

For example, TPE-substituted phenanthroimidazoles and phenothiazine-functionalized TPE derivatives have demonstrated excellent reversibility in their mechanochromic behavior. rsc.orgrsc.org The ground powders of these compounds, which exhibit a shifted fluorescence, revert to their original emission color after being exposed to solvent vapor for a short period. This cycle of grinding and fuming can often be repeated multiple times without significant degradation of the material's performance.

The table below outlines the reversible characteristics of some TPE analogues.

CompoundStimulus for Forward ChangeStimulus for Reverse ChangeObservationReference
Tetraphenylethene-substituted PhenanthroimidazolesGrindingSolvent Fuming (e.g., CH2Cl2)Reversible color change between sky-blue and yellow-green. rsc.org
Phenothiazine-substituted TetraphenylethyleneGrindingSolvent FumingReversible spectral shift is observed. rsc.org
Cyano-substituted Phenothiazine-TPEMechanical GrindingSolvent FumingReversible bathochromic shift. acs.org
TPE-modified Rhodanine DerivativeGrindingDichloromethane FumingReversible change from weak yellow to bright orange fluorescence. nih.gov

Charge Transport and Electroluminescence Applications

The inherent electronic properties of this compound analogues, particularly their ability to form stable amorphous films and their tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, make them promising candidates for applications in organic electronics, especially in organic light-emitting diodes (OLEDs).

Assessment of Bipolar Charge Transport Capabilities in Derivatives

For efficient electroluminescence in OLEDs, balanced injection and transport of both holes and electrons within the emissive layer are crucial. Materials that can effectively transport both types of charge carriers are known as bipolar transport materials. Many analogues of this compound, particularly those incorporating both electron-donating and electron-withdrawing moieties, have been investigated for their bipolar charge transport capabilities.

Derivatives of 1-phenyl-1H-benzo[d]imidazole, for instance, have been shown to exhibit bipolar charge transport properties, which significantly influence the performance of OLEDs where they are used as host materials. rsc.org The ability to transport both holes and electrons within a single material simplifies the device architecture and can lead to improved recombination efficiency of charge carriers in the emissive layer.

Dimesitylboryl-functionalized tetraphenylethene derivatives are another class of materials that have demonstrated enhanced electron-transporting abilities. rsc.org The incorporation of the electron-deficient dimesitylboryl group lowers the LUMO energy level, facilitating electron injection and transport. When used in a non-doped OLED, a device using one such derivative as both the emitter and the electron transporter showed excellent performance, highlighting the effectiveness of its bipolar transport characteristics. rsc.org

The following table provides a summary of the charge transport properties of some relevant derivatives.

Compound ClassKey Structural FeaturesPredominant Charge TransportApplication in OLEDsReference
1-phenyl-1H-benzo[d]imidazole derivativesContains both electron-donating and accepting unitsBipolarHost Material rsc.org
Dimesitylboryl-functionalized TPE derivativesTPE core with electron-deficient boryl groupsn-type (enhanced electron transport)Emitter and Electron Transporter rsc.org
Triphenylamine-oxadiazole-fluorene hybridsElectron-rich amine and electron-deficient oxadiazoleBipolarEmitter researchgate.net

Exploration in Organic Light-Emitting Diodes (OLEDs) as Emitters

The strong solid-state luminescence of many this compound analogues makes them highly suitable for use as emitters in OLEDs. Their aggregation-induced emission (AIE) property is particularly advantageous, as it mitigates the common issue of aggregation-caused quenching (ACQ) that plagues many traditional fluorescent dyes in the solid state.

TPE-substituted phenanthroimidazoles have been successfully employed as non-doped blue emitters in efficient OLEDs. skku.edu Devices fabricated using these materials have demonstrated high quantum efficiencies, with one isomer achieving an external quantum efficiency of 4.0%. skku.edu The positional isomerism of the TPE substituent on the phenanthroimidazole core was found to influence the electroluminescence performance, indicating that fine-tuning of the molecular structure can optimize device efficiency.

Furthermore, dimesitylboryl-functionalized TPE derivatives have been utilized as efficient emitters in non-doped OLEDs. rsc.org A device using TPE-DB as the light-emitting and electron-transporting layer achieved a high current efficiency of up to 13.5 cd A⁻¹ and an external quantum efficiency of 4.6%. rsc.org This performance is notable for a device with a simplified architecture, underscoring the potential of these materials to serve multiple functions within an OLED.

The electroluminescence performance of OLEDs incorporating these analogues is summarized in the table below.

Emitter MaterialDevice ArchitectureEmission ColorMax. External Quantum Efficiency (EQE)Max. Current EfficiencyReference
Tetraphenylethene substituted phenanthroimidazole (para-isomer)Non-dopedBlue4.0%Not Specified skku.edu
Dimesitylboryl-functionalized TPE (TPE-DB)Non-dopedBlue-Green4.6%13.5 cd A⁻¹ rsc.org
Phenothiazine-TPE derivativesNon-dopedNot Specified1.2%Not Specified acs.org

Future Research Directions and Translational Perspectives for Z 1,3 Diphenylprop 1 En 2 Yl Benzene and Its Analogues

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Scalability

The advancement of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene and its analogues from laboratory curiosities to commercially viable products is contingent upon the development of robust and scalable synthetic methodologies. Traditional multi-step syntheses, while effective at the discovery stage, often present challenges related to yield, purity, and cost-effectiveness on a larger scale. nih.gov Future research must therefore focus on modern synthetic strategies that prioritize efficiency, atom economy, and environmental sustainability.

Key areas for exploration include:

One-Pot and Multi-Component Reactions: These approaches, which combine several reaction steps into a single operation without isolating intermediates, can significantly reduce waste, time, and resource consumption. chapman.edunih.gov The development of a one-pot synthesis for the triphenylpropene core would be a significant step towards efficient production. nih.gov

Catalytic Methods: The use of transition metal or organocatalysts could provide milder reaction conditions and improved stereoselectivity, which is crucial for controlling the (Z)- or (E)- configuration of the double bond. Methodologies analogous to the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") used for synthesizing 1,2,3-triazoles could inspire new catalytic routes for forming the triphenylpropene skeleton. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, reproducibility, and scalability. Translating key synthetic steps to a flow process could enable on-demand production and easier optimization of reaction parameters.

Scalability Challenges: A critical aspect of synthetic development is ensuring that a process is reproducible and efficient on a large scale. researchgate.net Research should address potential bottlenecks such as purification of intermediates from intractable side-products and the need for high reaction temperatures, aiming for ambient temperature processes where possible. nih.gov

StrategyDescriptionPotential Advantages for Triphenylpropene Synthesis
Classical SynthesisMulti-step processes involving protection/deprotection and isolation of intermediates.Often lower overall yield, more waste, labor-intensive.
One-Pot / Multi-ComponentMultiple bonds are formed in a single reaction vessel. chapman.eduIncreased efficiency, reduced waste, time-saving.
CatalysisUse of catalysts (e.g., transition metals) to facilitate reactions under mild conditions.High stereoselectivity, lower energy consumption, improved atom economy.
Flow ChemistryReactions are performed in a continuously flowing stream.Enhanced safety, precise control, easy scalability, and automation.

Deepening Mechanistic Understanding of Biological Activities

While analogues of this compound have shown promise in various biological assays, a deeper understanding of their mechanism of action is crucial for their development as therapeutic agents. Future research should transition from broad phenotypic screening to detailed molecular-level investigations.

A primary focus should be on identifying specific molecular targets. For instance, related compounds like 1,3-diphenylprop-2-en-1-ones (chalcones) and triphenylpyran-2-ones have been identified as inhibitors of cyclooxygenase (COX) enzymes, suggesting a potential anti-inflammatory mechanism. researchgate.netnih.gov Other triphenyl derivatives have been shown to inhibit platelet aggregation by targeting the prostacyclin (PGI2) receptor. nih.gov A comprehensive approach to mechanistic studies would involve:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or pathways that triphenylpropene analogues interact with.

Enzyme Kinetics and Binding Assays: Quantifying the inhibitory potency (e.g., IC50 values) against identified target enzymes and determining the mode of inhibition. For example, studies on related benzamides identified them as antitubulin agents by observing their effects on tubulin polymerization. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the triphenylpropene scaffold to understand how different substituents affect biological activity. frontiersin.org SAR data is critical for optimizing potency and selectivity, as demonstrated in studies where modifying phenyl ring substituents modulated COX-2 inhibitory activity. nih.govnih.gov

Cellular Pathway Analysis: Investigating how these compounds affect downstream signaling pathways within the cell to fully characterize their biological effects. The mechanism of triazene (B1217601) compounds, which involves DNA methylation and interaction with DNA repair systems, serves as a model for the level of detail required for a thorough mechanistic understanding. nih.gov

Compound ClassObserved Biological ActivityIdentified Molecular Target/MechanismReference
Triphenyl-pyrazole derivativesInhibition of platelet aggregationProstacyclin (PGI2) receptor binding nih.gov
Triphenylpyran-2-one derivativesAnti-inflammatorySelective COX-2 inhibition nih.gov
(E)-1,3-diphenylprop-2-en-1-onesAnti-inflammatoryCOX-1 / COX-2 inhibition researchgate.netnih.gov
2-{[...]-enoyl]amino}benzamidesAntiproliferativeAntitubulin agent; inhibits tubulin polymerization nih.gov

Expanding the Scope of Biomedical Applications Beyond Current Research Areas

The structural features of triphenylpropenes suggest they could be effective in a wide range of therapeutic areas. Research on analogous structures has primarily focused on anti-inflammatory and anti-platelet applications. researchgate.netnih.govnih.gov However, the broad spectrum of biological activities observed in similar scaffolds, such as monoterpene and thiazole (B1198619) derivatives, includes anticancer, antimicrobial, and antiviral effects, indicating that the therapeutic potential of triphenylpropenes is likely underexplored. mdpi.comnih.gov

Future research should systematically evaluate this compound analogues in diverse disease models, including:

Oncology: Given the antiproliferative activity of related compounds that act as tubulin modulators, triphenylpropenes should be investigated as potential anticancer agents. nih.gov The stability and binding capabilities of similar 1,2,3-triazole scaffolds make them favored in medicinal chemistry for cancer applications. pensoft.net

Infectious Diseases: Many heterocyclic compounds exhibit potent antibacterial and antifungal properties. Screening triphenylpropene libraries against a panel of pathogenic bacteria and fungi could uncover new classes of antimicrobial agents.

Neurodegenerative Diseases: The anti-inflammatory properties of some analogues suggest potential utility in neuroinflammatory conditions like Alzheimer's or Parkinson's disease.

Cardiovascular Disease: Beyond anti-platelet effects, certain sulfonamide derivatives have shown activity on perfusion pressure and coronary resistance, suggesting that triphenylpropene analogues could be designed to target different aspects of cardiovascular health. cerradopub.com.br

Design and Engineering of Multifunctional Materials with Tunable Properties

The rigid, three-dimensional structure of the triphenylpropene core makes it an attractive building block for advanced functional materials. By incorporating this moiety into polymer backbones, it may be possible to create materials with precisely controlled and externally tunable properties.

Research in this area should focus on:

Polymer Synthesis and Characterization: Developing polymerization methods, such as those based on olefin metathesis, to create polymers containing the triphenylpropene unit. tamu.edu The stereochemistry of the alkene bond ((Z) vs. (E)) could significantly impact the physical properties of the resulting polymer, including its optical behavior and solubility. tamu.edu

Tunable Optical and Electronic Properties: The phenyl groups offer sites for functionalization, which can alter the electronic properties of the molecule. This could lead to materials with tunable fluorescence or chromism. For example, related helical poly(phenylpropiolate)s exhibit halochromism (color change with pH) and thermochromism (color change with temperature). researchgate.net Similarly, triphenylene-based polymers have been developed with tunable fluorescence for sensing applications. researchgate.net

Responsive Materials: Engineering polymers that change their properties in response to external stimuli such as light, temperature, or chemical environment. Light-induced isomerization of the double bond could be harnessed to create photoresponsive materials for applications in data storage or smart actuators. tamu.edu

Property to TunePotential StimulusUnderlying MechanismPotential Application
Color (Chromism)pH, Temperature, SolventAlteration of backbone conjugation and molecular conformation. researchgate.netSensors, Smart Coatings
FluorescenceSolvent Polarity, Analyte BindingChanges in intermolecular aggregation and electronic states. researchgate.netChemical Sensors, Bio-imaging
Conformation / ShapeLight (Photoisomerization)(Z) to (E) isomerization of the central double bond. tamu.eduActuators, Drug Delivery Systems
SolubilityLight, TemperatureChanges in polymer chain packing and polarity due to isomerization. tamu.eduSmart Gels, Reversible Adhesives

Development of Advanced Computational and Data-Driven Design Strategies for Material and Biological Applications

In silico methods are poised to revolutionize the discovery and optimization of both new drugs and materials. By leveraging computational power, researchers can screen vast virtual libraries, predict properties, and gain insights into molecular interactions, thereby accelerating the design-build-test-learn cycle.

For biological applications , computational strategies can guide the synthesis of analogues with enhanced potency and selectivity:

Molecular Docking and Dynamics: These techniques can predict how triphenylpropene derivatives bind to specific protein targets, helping to rationalize SAR data and design more potent inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between chemical structure and biological activity, enabling the prediction of activity for unsynthesized compounds. nanobioletters.comresearchgate.net

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for biological activity, pharmacophore models can be used to rapidly screen large compound databases to find novel hits. mdpi.comnih.gov

For material design , data-driven and machine learning approaches can accelerate the discovery of new polymers with desired characteristics:

Polymer Informatics: This emerging field uses machine learning to predict the physical properties of polymers (e.g., glass transition temperature, mechanical strength) based on their chemical structure. mdpi.comnih.gov

Feature Engineering: Developing molecular descriptors that capture the essential chemical and topological information of the triphenylpropene monomer is key to building accurate predictive models. nih.gov

Inverse Design: Advanced algorithms can be used to navigate the vast chemical space to propose new polymer structures that are optimized for a specific target property, a process that is far more efficient than traditional trial-and-error experimentation. nih.gov

Computational ToolApplication in Drug DiscoveryApplication in Materials Science
Molecular DockingPredict binding modes and affinity to biological targets. nih.govModel interactions between polymer chains or with guest molecules.
Molecular Dynamics (MD)Simulate the stability of ligand-protein complexes over time. mdpi.compensoft.netSimulate polymer chain dynamics and predict bulk material properties.
QSAR / QSPRPredict biological activity (e.g., IC50) of new analogues. nanobioletters.comPredict physical properties (QSPR) like Tg or solubility. nih.gov
Machine LearningPredict ADMET properties; classify compounds as active/inactive. nanobioletters.comPredict polymer properties from monomer structure; accelerate discovery. mdpi.com

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